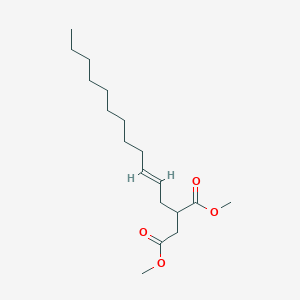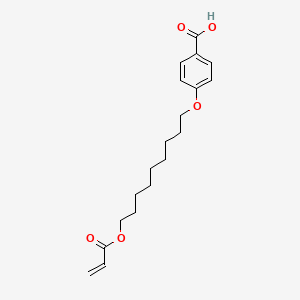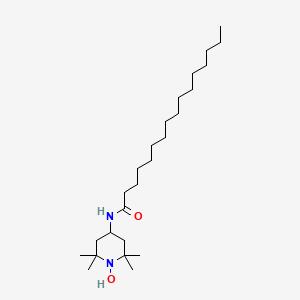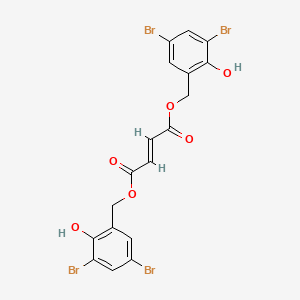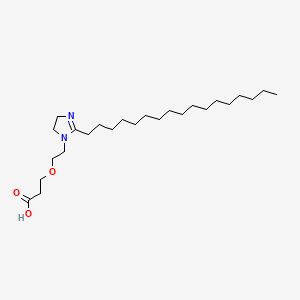
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is a complex organic compound characterized by its unique structure, which includes a heptadecyl chain, an imidazole ring, and a propionic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid typically involves multiple steps. One common method includes the esterification of heptadecanoic acid with 2-(2-hydroxyethyl)imidazole, followed by the reaction with propionic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Mechanism of Action
The mechanism of action of 3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long heptadecyl chain may interact with lipid membranes, altering their properties .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring and heptadecyl chain but lacks the propionic acid group.
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate: Similar structure but with a stearate group instead of propionic acid.
Uniqueness
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is unique due to its combination of a long alkyl chain, an imidazole ring, and a propionic acid group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
30342-62-2 |
|---|---|
Molecular Formula |
C25H48N2O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C25H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29/h2-23H2,1H3,(H,28,29) |
InChI Key |
AYCJBRAHGLZCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



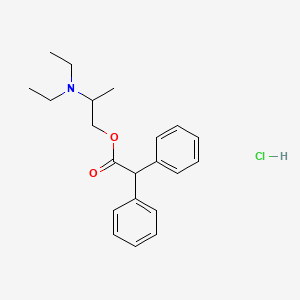




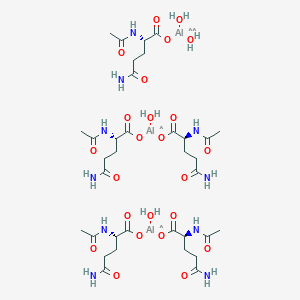
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)


